1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
CAS No.: 853299-52-2
Cat. No.: VC0519664
Molecular Formula: C25H28F3N7O2
Molecular Weight: 515.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea - 853299-52-2](/images/no_structure.jpg)
Specification
CAS No. | 853299-52-2 |
---|---|
Molecular Formula | C25H28F3N7O2 |
Molecular Weight | 515.5 g/mol |
IUPAC Name | 1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |
Standard InChI | InChI=1S/C25H28F3N7O2/c1-2-34-11-13-35(14-12-34)16-17-3-4-19(15-21(17)25(26,27)28)32-24(36)31-18-5-7-20(8-6-18)37-22-9-10-30-23(29)33-22/h3-10,15H,2,11-14,16H2,1H3,(H2,29,30,33)(H2,31,32,36) |
Standard InChI Key | VQQRBBFRJRBWPF-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F |
Canonical SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
AST-487 (C₂₆H₃₀F₃N₇O₂) features a urea core (–NH–CO–NH–) bridging two aromatic systems (Figure 1). The left-hand phenyl ring is substituted with a trifluoromethyl (–CF₃) group at the 3-position and a 4-ethylpiperazinylmethyl moiety at the 4-position. The right-hand phenyl group is connected via an ether linkage to a 2-aminopyrimidin-4-yl group, contributing to hydrogen-bond interactions with FLT3 .
Table 1: Key Chemical Properties of AST-487
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₀F₃N₇O₂ |
Molecular Weight | 529.6 g/mol |
IUPAC Name | 1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea |
SMILES | CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F |
Solubility | Lipophilic (logP ≈ 4.2) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 9 |
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the ethylpiperazine moiety improves solubility and pharmacokinetic properties .
Synthesis and Stability
AST-487 is synthesized via sequential Ullmann coupling and urea formation reactions. The trifluoromethyl group is introduced early in the synthesis using Ruppert-Prakash reagent (TMSCF₃) . Stability studies indicate degradation under strong acidic or basic conditions, with a half-life >24 hours in physiological pH .
Pharmacological Activity
FLT3 Inhibition Mechanism
AST-487 targets the ATP-binding pocket of mutant FLT3, with a biochemical Ki of 0.12 μM . It exhibits >50-fold selectivity for FLT3-ITD over wild-type FLT3 and minimal activity against unrelated kinases (e.g., RET, KDR) at therapeutic concentrations. Molecular dynamics simulations show that the 2-aminopyrimidine group forms critical hydrogen bonds with Cys-694 and Asp-698 residues, stabilizing the inactive conformation of FLT3 .
Antiproliferative Effects
In FLT3-ITD-expressing Ba/F3 cells, AST-487 demonstrates an IC₅₀ of <5 nM, compared to 250 nM for PKC412 . Remarkably, it retains potency against PKC412-resistant mutants (e.g., FLT3-D835Y), with only a 2–3-fold increase in IC₅₀ versus wild-type FLT3-ITD (Table 2).
Table 2: Activity of AST-487 Against FLT3 Mutants
FLT3 Variant | IC₅₀ (nM) | Fold Resistance vs. ITD |
---|---|---|
ITD (wild-type) | 4.8 | 1.0 |
D835Y | 12.1 | 2.5 |
N841I | 9.7 | 2.0 |
F691L | 15.3 | 3.2 |
Primary AML blasts harboring FLT3-ITD show 50% cell death at 10 nM AST-487, with complete ablation at 100 nM .
Preclinical Development
In Vivo Efficacy
In a murine FLT3-ITD leukemia model, AST-487 (50 mg/kg/day orally) extended median survival from 24 days (control) to 68 days (p < 0.001). Pharmacodynamic analyses confirmed suppression of FLT3 autophosphorylation in splenic leukemic cells within 2 hours post-dose .
Combination Therapies
Synergy was observed with cytarabine (combination index [CI] = 0.32) and doxorubicin (CI = 0.45) in FLT3-ITD-Ba/F3 cells . The combination with PKC412 showed additive effects (CI = 0.92), suggesting non-overlapping resistance mechanisms.
Clinical Development and Challenges
AST-487 reached Phase I trials for AML but faced challenges due to acquired resistance via FLT3-F691L gatekeeper mutations. Current strategies focus on alternating AST-487 with PKC412 to delay resistance emergence . Pharmacokinetic studies in primates indicate a half-life of 8–12 hours and 85% oral bioavailability, supporting once-daily dosing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume